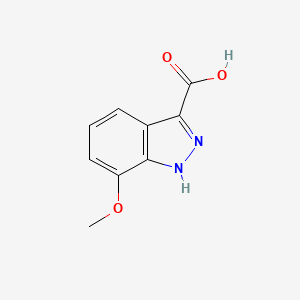

7-Methoxy-1H-indazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUBKQPNJIQYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654278 | |

| Record name | 7-Methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133841-08-4 | |

| Record name | 7-Methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 7-Methoxy-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details two viable synthetic routes, starting from either 7-methoxy-1H-indole or a substituted aniline precursor, presenting detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and optimization.

Pathway 1: Synthesis via Nitrosation and Oxidation of 7-Methoxy-1H-indole

This pathway commences with the synthesis of the key intermediate, 7-methoxy-1H-indole, followed by a two-step conversion involving nitrosation to form an aldehyde intermediate, which is subsequently oxidized to the target carboxylic acid. This route is analogous to the well-established synthesis of similar indazole-3-carboxylic acids.[1][2]

Step 1: Synthesis of 7-Methoxy-1H-indole

Step 2: Nitrosation of 7-Methoxy-1H-indole to 7-Methoxy-1H-indazole-3-carboxaldehyde

The conversion of a 7-substituted indole to the corresponding indazole-3-carboxaldehyde is a critical step.[1][2] This transformation is achieved through nitrosation, typically using sodium nitrite in an acidic medium.

Experimental Protocol:

-

In a round-bottom flask, a solution of sodium nitrite (8.0 equiv.) in a mixture of deionized water and dimethylformamide (DMF) is cooled to 0 °C.

-

2 N Hydrochloric acid (2.7 equiv.) is slowly added to the solution at 0 °C.

-

After stirring for 10 minutes at 0 °C, a solution of 7-methoxy-1H-indole (1.0 equiv.) in DMF is added dropwise over a period of 2 hours using a syringe pump, maintaining the temperature at 0 °C.[1][2]

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 7-Methoxy-1H-indazole-3-carboxaldehyde.

Step 3: Oxidation of 7-Methoxy-1H-indazole-3-carboxaldehyde to this compound

The final step involves the oxidation of the aldehyde to the carboxylic acid. A mild and efficient method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite.[1]

Experimental Protocol:

-

Dissolve 7-Methoxy-1H-indazole-3-carboxaldehyde (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.) to the solution.

-

In a separate flask, dissolve sodium chlorite (5.0 equiv.) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

-

Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.[1]

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data for Indole-based Pathway (Analogous Synthesis):

| Step | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 2 | 7-Methyl-1H-indazole-3-carboxaldehyde | NaNO₂, HCl, DMF/H₂O | 0 to RT | 12 | 72 |

| 3 | 7-Methyl-1H-indazole-3-carboxylic acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | RT | - | >80 |

Note: Yields are based on the synthesis of the 7-methyl analog and may vary for the 7-methoxy derivative.[2]

Synthesis Workflow (Indole-based Pathway):

References

A Technical Guide to the Spectroscopic Profile of 7-Methoxy-1H-indazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the spectroscopic characteristics of 7-Methoxy-1H-indazole-3-carboxylic acid. Due to the limited availability of direct experimental data for the carboxylic acid, this guide presents data for the closely related derivative, 3-Ethoxycarbonyl-7-methoxy-1H-indazole, alongside predicted data for the target compound. This information is crucial for the structural elucidation, identity confirmation, and purity assessment of this important chemical entity.

Spectroscopic Data

The following tables summarize the key spectroscopic data. The Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are derived from the ethyl ester derivative, 3-Ethoxycarbonyl-7-methoxy-1H-indazole, which provides a close approximation for the core indazole structure.[1] The Mass Spectrometry (MS) data is predicted for the parent carboxylic acid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. The following data were reported for 3-Ethoxycarbonyl-7-methoxy-1H-indazole in deuterated chloroform (CDCl₃).[1]

Table 1: NMR Data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole [1]

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |

| 10.90 | (1H, bs), NH | 162.73 | C=O (Ester) |

| 7.77 | (1H, d, J = 7.5 Hz), Ar-H | 145.24 | Ar-C |

| 7.23 | (1H, dd, J = 7.5, 7.5 Hz), Ar-H | 133.23 | Ar-C |

| 6.77 | (1H, d, J = 7.5 Hz), Ar-H | 127.09 | Ar-C |

| 4.51 | (2H, q, J = 7.2 Hz), -OCH₂CH₃ | 124.23 | Ar-C |

| 3.98 | (3H, s), -OCH₃ | 124.08 | Ar-C |

| 1.47 | (3H, t, J = 7.2 Hz), -OCH₂CH₃ | 113.75 | Ar-C |

| 105.45 | Ar-C | ||

| 61.05 | -OCH₂CH₃ | ||

| 55.51 | -OCH₃ |

| | | 14.35 | -OCH₂CH₃ |

d: doublet, dd: doublet of doublets, t: triplet, q: quartet, s: singlet, bs: broad singlet, Ar: Aromatic

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 3-Ethoxycarbonyl-7-methoxy-1H-indazole are presented below.[1] For the carboxylic acid, a very broad O-H stretch from 2500-3300 cm⁻¹ would also be expected.[3]

Table 2: IR Spectroscopy Data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole [1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3162 | N-H Stretch | - |

| 2927 | C-H Stretch (Aliphatic) | - |

| 1700 | C=O Stretch (Ester) | Strong |

| 1586 | C=C Stretch (Aromatic) | Medium |

| 1265, 1242 | C-O Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The following table includes predicted collision cross-section data for various adducts of this compound.[2]

Table 3: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 193.06078 | 137.1 |

| [M+Na]⁺ | 215.04272 | 147.7 |

| [M-H]⁻ | 191.04622 | 137.4 |

| [M]⁺ | 192.05295 | 139.1 |

Experimental Protocols

The acquisition of spectroscopic data follows standardized laboratory procedures. The methodologies outlined below are generalized based on common practices for the characterization of organic compounds.[1][4][5]

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃ (0.5-0.7 mL), in an NMR tube.[4][6] ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 300 or 400 MHz instrument.[1][4] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent signal or an internal standard like tetramethylsilane (TMS).[7]

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[4] The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.[4] The spectral data is reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry

High-resolution mass spectra (HRMS) are often obtained on a mass spectrometer using an electrospray ionization (ESI) source in either positive or negative ion mode.[1][4] The instrument combines liquid chromatography for separation with mass spectrometry for detection (LC-MS), which is invaluable for confirming molecular weight and identifying impurities.[6]

Workflow for Spectroscopic Analysis

The confirmation of a chemical structure is a systematic process that involves acquiring data from multiple spectroscopic techniques and correlating the results. The following diagram illustrates this logical workflow.

References

Physical and chemical properties of 7-Methoxy-1H-indazole-3-carboxylic acid

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 7-Methoxy-1H-indazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates available information, predicted properties, and data from closely related analogs to offer a thorough profile.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring an indazole core substituted with a methoxy group at the 7-position and a carboxylic acid at the 3-position.

Table 1: Identifiers and Key Physical Properties

| Property | Value | Source/Citation |

| CAS Number | 133841-08-4 | [Active Biopharma Corp] |

| Molecular Formula | C₉H₈N₂O₃ | [ChemShuttle] |

| Molecular Weight | 192.17 g/mol | [Active Biopharma Corp, ChemShuttle] |

| Appearance | Off-white to yellow crystalline powder (predicted) | General knowledge for similar compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| Predicted XlogP | 1.4 | [PubChemLite] |

Spectroscopic and Analytical Data

Table 2: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.06078 |

| [M+Na]⁺ | 215.04272 |

| [M-H]⁻ | 191.04622 |

| [M]⁺ | 192.05295 |

Table 3: Experimental Spectroscopic Data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole (Ethyl Ester Analog) [2]

| ¹H NMR (300MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| 10.90 | bs | NH | ||

| 7.77 | d | 7.5 | Aromatic H | |

| 7.23 | dd | 7.5, 7.5 | Aromatic H | |

| 6.77 | d | 7.5 | Aromatic H | |

| 4.51 | q | 7.2 | -OCH₂CH₃ | |

| 3.98 | s | -OCH₃ | ||

| 1.47 | t | 7.2 | -OCH₂CH₃ | |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) | Assignment | ||

| 162.73, 145.24, 133.23, 127.09, 124.23, 124.08, 113.75, 105.45, 61.05, 55.51, 14.35 | ||||

| FT-IR (neat) | ν (cm⁻¹) | Assignment | ||

| 3162, 2927, 1700, 1586, 1265, 1242 |

Experimental Protocols

Synthesis of this compound (Adapted from a protocol for 7-Methyl-1H-indazole-3-carboxylic acid)

This protocol is adapted from a known procedure for a similar compound and may require optimization.[3]

Workflow Diagram:

Step 1: Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde

-

In a round-bottom flask, dissolve sodium nitrite (NaNO₂) in a mixture of deionized water and dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrochloric acid (HCl) to the cooled solution while maintaining the temperature at 0 °C.

-

In a separate flask, dissolve 7-methoxy-1H-indole in DMF.

-

Add the 7-methoxy-1H-indole solution dropwise to the reaction mixture over a period of 2 hours at 0 °C using a syringe pump.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7-Methoxy-1H-indazole-3-carboxaldehyde.

Step 2: Synthesis of this compound

-

Dissolve 7-Methoxy-1H-indazole-3-carboxaldehyde in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene to the solution.

-

In a separate flask, prepare a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

-

Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Purification by Recrystallization

-

Select a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures).

-

Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of this compound can be confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is lacking, the 1H-indazole-3-carboxamide scaffold, a direct derivative, has been identified as a potent and selective inhibitor of p21-activated kinase 1 (PAK1).[4][5][6][7] PAK1 is a key regulator of cell proliferation, survival, and motility, and its aberrant activation is implicated in cancer progression.

The inhibitory activity of 1H-indazole-3-carboxamide derivatives against PAK1 suggests that this compound could serve as a valuable precursor for the synthesis of potential PAK1 inhibitors.

Proposed PAK1 Signaling Pathway and Inhibition:

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to confirm the predicted properties and explore its full potential in drug discovery and development.

References

- 1. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 7-Methoxy-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted biological activities of 7-Methoxy-1H-indazole-3-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential therapeutic applications based on the well-established bioactivities of the core 1H-indazole-3-carboxylic acid scaffold and its derivatives. This guide will focus on its potential as an anticancer and anti-inflammatory agent, providing detailed hypothetical screening protocols and relevant signaling pathways.

Introduction: The Prominence of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 1H-indazole-3-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, serving as a versatile template for the development of novel drugs.[3][4] Notably, several FDA-approved anticancer drugs feature the indazole scaffold, underscoring its clinical significance.[1] The core structure's ability to interact with various biological targets has made it a focal point for drug discovery efforts in oncology and inflammation.

Predicted Biological Activities and Rationale

Based on the extensive research conducted on analogous indazole derivatives, this compound is predicted to exhibit significant anticancer and anti-inflammatory properties. The methoxy group at the 7-position is a key structural feature that can influence the compound's pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: A Focus on PAK1 Inhibition

A substantial body of evidence points to 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[5][6] PAK1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility.[7] Its aberrant activation is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention. The 1H-indazole-3-carboxylic acid core is a key pharmacophore for binding to the ATP-binding site of PAK1. It is hypothesized that this compound, as a direct precursor to corresponding carboxamides, warrants investigation as a potential PAK1 inhibitor.

Quantitative Data for Structurally Related Indazole Derivatives:

To provide a rationale for screening this compound, the following table summarizes the anticancer activity of representative indazole derivatives.

| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Compound 2f | Antiproliferative | 4T1 (Breast Cancer) | 0.23 | [3] |

| Compound 2f | Antiproliferative | HepG2 (Liver Cancer) | 0.80 | [3] |

| Compound 6o | Cytotoxicity | K562 (Leukemia) | 5.15 | [8] |

| Compound 6o | Cytotoxicity | HEK-293 (Normal) | 33.2 | [8] |

| Compound 30l | PAK1 Inhibition | - | 0.0098 | [6] |

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Indazole derivatives have also demonstrated significant anti-inflammatory properties.[9][10] The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[11] The inflammatory response is a complex process, and dysregulation can lead to chronic inflammatory diseases. The structural features of indazoles make them suitable candidates for modulating these pathways.

Quantitative Data for Structurally Related Indazole Derivatives:

The following table presents data on the anti-inflammatory activity of related indazole compounds.

| Compound | Assay | IC50 (µM) | Reference |

| Indazole | TNF-α Inhibition | 220.11 | [9] |

| 5-Aminoindazole | TNF-α Inhibition | 230.19 | [9] |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [11] |

| Compound 27 | 5-Lipoxygenase Inhibition | 0.044 | [10] |

Experimental Protocols for Biological Activity Screening

The following are detailed, generalized protocols for the preliminary in vitro screening of this compound for its predicted biological activities.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol outlines the assessment of the cytotoxic effects of the test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B, with a 5-10 minute incubation period in the dark after each addition.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Calculate the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathway for anticancer activity and the general workflow for biological activity screening.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanism of Action of 7-Methoxy-1H-indazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential mechanism of action for 7-Methoxy-1H-indazole-3-carboxylic acid based on available data for structurally related compounds. Direct experimental evidence for this specific molecule is limited in publicly accessible literature. The information provided herein is intended for research and informational purposes only.

Executive Summary

This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While direct studies on the 7-methoxy-substituted carboxylic acid are not extensively reported, a compelling body of evidence on analogous 1H-indazole-3-carboxamides strongly suggests that the primary mechanism of action for this compound class is the inhibition of p21-Activated Kinase 1 (PAK1).[1] PAK1 is a serine/threonine kinase that is a critical node in numerous signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

This technical guide delineates the hypothesized mechanism of action centered on PAK1 inhibition, presents quantitative data from closely related analogues, provides detailed experimental protocols for assessing this activity, and visually represents the pertinent signaling pathways and experimental workflows. Alternative potential mechanisms, such as the inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway and modulation of calcium channels, are also briefly discussed.

Primary Hypothesis: Inhibition of p21-Activated Kinase 1 (PAK1)

The most prominent hypothesis for the mechanism of action of indazole-3-carboxylic acid derivatives is the inhibition of PAK1.[1] PAK1 is a downstream effector of the Rho GTPases, Rac1 and Cdc42, and its aberrant activation is a hallmark of many cancers. By inhibiting PAK1, these compounds can potentially disrupt oncogenic signaling, leading to anti-proliferative and anti-metastatic effects.

The PAK1 Signaling Pathway

PAK1 plays a central role in a complex network of signaling pathways that regulate cell growth, survival, and motility. Upon activation by Rac1/Cdc42, PAK1 phosphorylates a multitude of downstream substrates, initiating a cascade of cellular events that contribute to tumorigenesis.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies for this compound are unavailable, research on related indazole-3-carboxamides as PAK1 inhibitors indicates the importance of the substituent at the 3-position for activity. The carboxamide moiety is often crucial for interaction with the kinase. It is plausible that the carboxylic acid of the title compound serves as a key precursor for the synthesis of more potent carboxamide derivatives. However, the carboxylic acid itself may possess inhibitory activity, albeit potentially weaker than its amide counterparts.

Other Potential Mechanisms of Action

While PAK1 inhibition is the most strongly supported hypothesis based on available literature for this compound class, other potential mechanisms should be considered.

-

Phosphoinositide 3-Kinase (PI3K) Pathway Inhibition: Some indazole derivatives have been shown to inhibit components of the PI3K pathway.[2][3][4] This pathway is also central to cell growth, proliferation, and survival, and its inhibition is a validated anti-cancer strategy.

-

Calcium-Release Activated Calcium (CRAC) Channel Blockade: Studies have identified indazole-3-carboxamides as potent blockers of CRAC channels, which are important for immune cell activation. The specific regiochemistry of the amide linker was found to be critical for this activity, with the "reversed" amide isomer showing significantly higher potency.[5][6]

Quantitative Data for Analogous Compounds

The following table summarizes the in vitro inhibitory activity of structurally related 1H-indazole-3-carboxamide derivatives against PAK1. This data provides a benchmark for the potential potency of compounds within this class.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| 30l | PAK1 | Biochemical | 9.8 | N/A |

| 87b | PAK1 | Biochemical | 159 | N/A |

| 87c | PAK1 | Biochemical | 52 | N/A |

| 87d | PAK1 | Biochemical | 16 | N/A |

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower values indicate higher potency. The data presented is for 1H-indazole-3-carboxamide derivatives, not this compound.

Experimental Protocols

To facilitate further investigation into the potential mechanism of action of this compound, a detailed protocol for a common in vitro kinase inhibition assay is provided below.

In Vitro PAK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human PAK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Substrate peptide (e.g., Ser/Thr 19 peptide)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup:

-

In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).

-

Add 2 µL of the PAK1 enzyme solution.

-

Incubate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion

Based on the robust evidence from structurally related 1H-indazole-3-carboxamide derivatives, the most probable mechanism of action for this compound is the inhibition of p21-Activated Kinase 1 (PAK1).[1] This hypothesis is supported by the established role of the indazole scaffold in potent and selective PAK1 inhibitors. However, the lack of direct experimental data for the title compound necessitates further investigation to confirm this proposed mechanism and to evaluate its potency. The provided experimental protocols offer a clear framework for the empirical validation of this hypothesis. Researchers are encouraged to consider other potential mechanisms, such as PI3K pathway inhibition or CRAC channel modulation, in their investigations. The continued exploration of indazole derivatives holds significant promise for the development of novel therapeutics, particularly in the field of oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Methoxy-1H-indazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 7-Methoxy-1H-indazole-3-carboxylic acid and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects.[1][2] This document outlines a robust three-step synthetic sequence, starting from the commercially available 7-methoxy-1H-indole. Detailed experimental protocols, quantitative data for analogous compounds, and potential biological activities are presented to facilitate research and development in this promising area of chemical science.

Synthetic Strategy Overview

The synthesis of this compound derivatives can be efficiently achieved through a three-step process:

-

Nitrosation of 7-Methoxy-1H-indole: Conversion of the indole starting material into the key intermediate, 7-Methoxy-1H-indazole-3-carboxaldehyde.

-

Oxidation to Carboxylic Acid: Oxidation of the aldehyde to the corresponding carboxylic acid.

-

Amide Coupling: Derivatization of the carboxylic acid to form a variety of amide derivatives.

This synthetic route is illustrated in the following workflow diagram:

Caption: Overall synthetic route for 7-Methoxy-1H-indazole-3-carboxamide derivatives.

Experimental Protocols

Step 1: Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde

This procedure is adapted from the optimized nitrosation of indoles.[3][4] The slow addition of the indole to the nitrosating mixture is crucial for minimizing side reactions and achieving high yields, especially with electron-rich indoles like the 7-methoxy derivative.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 7-Methoxy-1H-indole | 147.17 |

| Sodium nitrite (NaNO₂) | 69.00 |

| Hydrochloric acid (HCl, 2N aq.) | 36.46 |

| Dimethylformamide (DMF) | 73.09 |

| Deionized water | 18.02 |

| Ethyl acetate (EtOAc) | 88.11 |

| Brine | - |

| Magnesium sulfate (MgSO₄) | 120.37 |

Procedure:

-

In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8.0 equiv.) in a mixture of deionized water and DMF.

-

Cool the solution to 0 °C in an ice bath and slowly add 2N aqueous HCl (7.0 equiv.).

-

Stir the resulting mixture at 0 °C for 10 minutes.

-

In a separate flask, dissolve 7-methoxy-1H-indole (1.0 equiv.) in DMF.

-

Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). For electron-rich indoles, the reaction is typically complete within a few hours.[4]

-

Upon completion, extract the mixture three times with ethyl acetate.

-

Wash the combined organic layers three times with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 7-Methoxy-1H-indazole-3-carboxaldehyde.

Quantitative Data for Analogous Methoxy-Substituted Indoles: [4]

| Starting Indole | Product | Yield (%) |

| 5-Methoxy-1H-indole | 5-Methoxy-1H-indazole-3-carboxaldehyde | 91 |

| 5-Benzyloxy-1H-indole | 5-Benzyloxy-1H-indazole-3-carboxaldehyde | 91 |

Step 2: Synthesis of this compound

This protocol utilizes the Pinnick oxidation, a mild and efficient method for converting aldehydes to carboxylic acids. The procedure is adapted from the synthesis of 7-Methyl-1H-indazole-3-carboxylic acid.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 7-Methoxy-1H-indazole-3-carboxaldehyde | 176.16 |

| Sodium chlorite (NaClO₂) | 90.44 |

| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 |

| 2-Methyl-2-butene | 70.13 |

| tert-Butanol (t-BuOH) | 74.12 |

| Water | 18.02 |

| Sodium sulfite (Na₂SO₃) | 126.04 |

| Sodium bicarbonate (NaHCO₃) | 84.01 |

| Hydrochloric acid (HCl, 1N aq.) | 36.46 |

| Ethyl acetate (EtOAc) | 88.11 |

Procedure:

-

Dissolve 7-Methoxy-1H-indazole-3-carboxaldehyde (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.) to the solution.

-

In a separate flask, dissolve sodium chlorite (5.0 equiv.) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

-

Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Step 3: Synthesis of 7-Methoxy-1H-indazole-3-carboxamide Derivatives

This general procedure for amide coupling is adapted from established methods for the synthesis of indazole-3-carboxamides.[5][6] The use of HATU as a coupling agent is often preferred for its high efficiency.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| This compound | 192.16 |

| HATU | 380.23 |

| DIPEA | 129.24 |

| Amine (R-NH₂) | Varies |

| Ammonium chloride (for primary amide) | 53.49 |

| DMF | 73.09 |

| Ethyl acetate (EtOAc) | 88.11 |

| Water | 18.02 |

| Brine | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 |

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous DMF.

-

Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add the desired amine (or ammonium chloride for the primary amide, 1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 7-Methoxy-1H-indazole-3-carboxamide derivative.

Quantitative Data for Amide Coupling of 1H-Indazole-3-carboxylic Acid: [7]

| Amine | Product | Yield (%) |

| Benzylamine | N-benzyl-1H-indazole-3-carboxamide | 85 |

| 2-Morpholinoethanamine | N-(2-morpholinoethyl)-1H-indazole-3-carboxamide | 78 |

| Piperazine | (1H-indazol-3-yl)(piperazin-1-yl)methanone | 82 |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound derivatives are not extensively reported, the 1H-indazole-3-carboxamide scaffold is a known inhibitor of p21-activated kinase 1 (PAK1).[1][8] Aberrant activation of PAK1 is implicated in tumor progression, making it a significant target in oncology.[1][8] It is hypothesized that 7-Methoxy-1H-indazole-3-carboxamide derivatives may also exhibit inhibitory activity against PAK1.

The diagram below illustrates the hypothesized mechanism of action through the inhibition of the PAK1 signaling pathway.

Caption: Hypothesized inhibition of the PAK1 signaling pathway.

This guide provides a foundational framework for the synthesis and potential biological evaluation of this compound derivatives. The detailed protocols and compiled data from analogous compounds offer a valuable resource for researchers aiming to explore this promising class of molecules for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of 7-Methoxy-1H-indazole-3-carboxylic acid analogs

An In-depth Technical Guide on the Structure-Activity Relationship of 7-Methoxy-1H-indazole-3-carboxylic Acid Analogs

Introduction

The indazole core is a significant pharmacophore in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Specifically, the 1H-indazole-3-carboxamide scaffold has been identified as a privileged structure for developing inhibitors of various enzymes and receptors implicated in diseases like cancer and inflammatory conditions.[2] Variations in substitutions on the indazole ring and the carboxamide nitrogen play a crucial role in determining the potency and selectivity of these compounds.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their inhibitory activities against key biological targets.

Core Structure and SAR Insights

The central scaffold, this compound, offers several positions for chemical modification to explore the structure-activity landscape. The primary points of interest for SAR studies are the indazole ring, particularly the 7-position, and the carboxylic acid group at the 3-position, which is often converted to a carboxamide.

The Indazole Ring and the 7-Position

The methoxy group at the 7-position is a key feature. Compared to a methyl group at the same position, the methoxy group can influence electronic properties and potential hydrogen bonding interactions. For instance, in the context of Glycogen Synthase Kinase-3 (GSK-3) inhibition, methoxy derivatives have shown higher potency than their methyl counterparts, highlighting the importance of this substitution for high potency.[3] The 7-position substituent is also expected to affect the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can indirectly impact its overall bioactivity.[2]

The 3-Position Carboxamide Linker

The conversion of the 3-carboxylic acid to a 3-carboxamide is a critical modification. For Calcium Release-Activated Calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at the 3-position is essential for activity.[4] An indazole-3-carboxamide analog showed potent inhibition of calcium influx, while its reverse amide isomer was inactive, demonstrating the stringent structural requirement of the 3-carboxamide moiety for this target.[4]

Substituents on the Carboxamide Nitrogen

The nature of the substituent on the carboxamide nitrogen (the R group) dramatically influences the inhibitory activity and selectivity of the analogs.

-

For p21-activated kinase 1 (PAK1) Inhibition: The SAR analysis indicates that substituting the carboxamide nitrogen with an appropriate hydrophobic ring that can fit into a deep back pocket of the kinase is critical for high inhibitory activity.[5] For example, analogs with bulky and hydrophobic groups at the para-position of a phenyl ring, such as a phenoxy group, result in highly potent compounds with IC50 values in the nanomolar range.[2][5]

-

For CRAC Channel Inhibition: The presence and position of fluorine atoms on the phenyl ring attached to the carboxamide are crucial.[2] A 3-fluoro-4-pyridyl group, for instance, leads to sub-micromolar potency.[2]

-

For GSK-3 Inhibition: Modifications on a piperidine ring attached to the carboxamide nitrogen have been explored. Replacing a methyl group on the piperidine with an N-alkylcarboxylic acid led to a notable increase in activity.[3]

Quantitative Data Presentation

The following tables summarize the inhibitory activities of various 1H-indazole-3-carboxamide analogs against different biological targets.

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1 [2][5]

| Compound ID | R Group (at N of carboxamide) | IC50 (nM) |

| Analog 1 | (2,4-dichlorophenyl) | 52 |

| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |

| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |

| 30l (Analog 4) | (4-phenoxyphenyl) | 9.8 |

Table 2: Inhibitory Activity of 5-substituted-1H-indazole-3-carboxamide Analogs against GSK-3 [3]

| Compound ID | R Group (at N of carboxamide) | Substitution at 5-position | IC50 (µM) |

| 48 | (piperidin-4-ylmethyl) | Methyl | >10 |

| 49 | (piperidin-4-ylmethyl) | Methoxy | 1.7 |

| 50 | (piperidin-4-ylmethyl) | Methoxy | 0.35 |

| 51a | N-methyl-piperidin-4-ylmethyl | H | 1.20 |

| 51d | N-(carboxypropyl)-piperidin-4-ylmethyl | H | 0.23 |

| 51g | N-(carboxymethyl)-piperidin-4-ylmethyl | H | 0.07 |

| 51h | N-(carboxyethyl)-piperidin-4-ylmethyl | H | 0.05 |

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures provide a clearer understanding of the compounds' mechanism of action and development process.

Caption: The PAK1 signaling pathway, a target for indazole-3-carboxamide analogs.[2]

Caption: Activation of the CRAC channel and its inhibition by indazole analogs.[2]

Caption: General synthetic workflow for 1H-indazole-3-carboxamide analogs.[6]

Experimental Protocols

General Synthesis of 1H-Indazole-3-carboxamide Derivatives[6]

This protocol outlines the final amide coupling step, starting from the corresponding carboxylic acid.

-

Materials:

-

1H-Indazole-3-carboxylic acid derivative (1 equivalent)

-

1-Hydroxybenzotriazole (HOBT) (1.2 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)

-

Triethylamine (TEA) (3 equivalents)

-

Substituted amine (1 equivalent)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the 1H-Indazole-3-carboxylic acid derivative in anhydrous DMF.

-

Add HOBT, EDC.HCl, and TEA to the solution.

-

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired substituted amine to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the product using a 10% Methanol in Chloroform solution (2 x 30 mL).

-

Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

-

In Vitro PAK1 Inhibition Assay[7]

The inhibitory activity against PAK1 can be assessed using a luminescence-based kinase assay.

-

Materials:

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Recombinant PAK1 enzyme

-

Substrate peptide for PAK1

-

ATP

-

Test compounds (this compound analogs)

-

DMSO

-

384-well plates

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound to determine the IC50 value.

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound solution or 5% DMSO (as a control).

-

Kinase Reaction: Add the PAK1 enzyme, substrate, and ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. Incubate for 30 minutes.

-

Data Acquisition: Record the luminescence signal using a microplate reader.

-

Data Analysis: The amount of ADP produced is directly proportional to the kinase activity and the luminescence signal. Calculate the percentage of inhibition relative to the control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

-

Conclusion

The this compound scaffold serves as a versatile platform for the development of potent and selective inhibitors against various therapeutic targets. The structure-activity relationship studies reveal that modifications at the 7-position of the indazole ring and, more significantly, on the nitrogen of the 3-carboxamide group are critical for modulating biological activity. Bulky hydrophobic groups on the carboxamide enhance PAK1 inhibition, while specific fluorine substitutions are key for CRAC channel blockade. Furthermore, the presence of a methoxy group at the 7-position appears beneficial for GSK-3 inhibition compared to other small substituents. These findings provide a clear roadmap for the rational design of next-generation therapeutics based on this promising chemical scaffold.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Investigational Therapeutic Potential of 7-Methoxy-1H-indazole-3-carboxylic acid

Disclaimer: Publicly available research, quantitative data, and established experimental protocols specifically for 7-Methoxy-1H-indazole-3-carboxylic acid are limited. This guide provides a comprehensive framework for its investigation by leveraging established methodologies and data from structurally analogous compounds, particularly from the 1H-indazole-3-carboxamide and 7-methyl-indazole classes. The therapeutic potential and pathways discussed are hypothesized based on these related molecules and require empirical validation for the title compound.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] Several indazole-based therapeutics are used clinically or are in clinical trials, highlighting the therapeutic promise of this heterocycle.[1] this compound is a member of this class, and while it is not extensively studied, its structure suggests potential for biological activity. This document outlines a hypothesized therapeutic potential, drawing parallels from closely related analogs, and provides a technical guide for its synthesis and evaluation.

Chemical Properties

A summary of the basic chemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | PubChem[2] |

| Molecular Weight | 192.17 g/mol | PubChem[2] |

| Monoisotopic Mass | 192.0535 Da | PubChem[2] |

| Predicted XlogP | 1.4 | PubChem[2] |

| SMILES | COC1=CC=CC2=C1NN=C2C(=O)O | PubChem[2] |

| InChI Key | DSUBKQPNJIQYOT-UHFFFAOYSA-N | PubChem[2] |

Proposed Synthesis

A robust synthetic route for this compound can be proposed based on established methods for analogous indazole derivatives, such as the direct nitrosation of substituted indoles.[3][4] The workflow involves the conversion of a commercially available indole into the corresponding indazole-3-carboxaldehyde, followed by oxidation to the target carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols adapted from literature for the synthesis of similar compounds.[3][5] They serve as a starting point for the synthesis of the title compound.

Protocol 2.1.1: Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde This procedure is adapted from a general method for the nitrosation of indoles.[3]

-

Prepare a nitrosating mixture by dissolving sodium nitrite (NaNO₂, 8.0 equiv) in a solution of deionized water and N,N-Dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2 N hydrochloric acid (HCl, 7.0 equiv) to the cooled solution while maintaining the temperature at 0 °C.

-

After stirring for 10 minutes, add a solution of 7-methoxy-1H-indole (1.0 equiv) in DMF dropwise over a period of 2 hours using a syringe pump.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water (3x) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the aldehyde.

Protocol 2.1.2: Oxidation to this compound This protocol is adapted from the oxidation of the analogous 7-methyl aldehyde.[5]

-

Dissolve the 7-Methoxy-1H-indazole-3-carboxaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.

-

In a separate flask, dissolve sodium chlorite (NaClO₂, 5.0 equiv) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

-

Acidify the aqueous layer with 1 N HCl, which should precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Hypothesized Therapeutic Potential & Mechanism of Action

While no biological data exists for this compound, the 1H-indazole-3-carboxamide scaffold is a known inhibitor of several key signaling proteins in oncology.[6][7] The primary hypothesized target, based on extensive research on derivatives, is p21-Activated Kinase 1 (PAK1).[6][8]

Primary Hypothesis: PAK1 Inhibition

PAK1 is a serine/threonine kinase that acts as a critical downstream effector for the Rho GTPases, Rac1 and Cdc42.[6] Aberrant activation of PAK1 is a known driver in numerous cancers, promoting cell proliferation, survival, and motility.[6][8] Inhibition of PAK1 is therefore a promising strategy for cancer therapy, particularly for suppressing tumor migration and invasion.[7] Derivatives of 1H-indazole-3-carboxamide have demonstrated potent, selective inhibition of PAK1.[7]

Caption: Hypothesized inhibition of the PAK1 signaling pathway.

Quantitative Data for Analogous Compounds

The following table summarizes key quantitative data for a potent PAK1 inhibitor from the 1H-indazole-3-carboxamide class. This data provides a benchmark for the potential efficacy that could be expected from the title compound upon empirical testing.

| Compound ID | Target | Assay Type | IC₅₀ | Cell Line | Effect | Source |

| 30l | PAK1 | Enzyme Inhibition | 9.8 nM | - | Potent Inhibition | [7] |

| 30l | - | Cell Migration | - | MDA-MB-231 | Significant Suppression | [7] |

| 30l | - | Cell Invasion | - | MDA-MB-231 | Significant Suppression | [7] |

| 6o | - | Cytotoxicity | 5.15 µM | K562 | Promising Inhibition | [1][8] |

| 6o | - | Cytotoxicity | 33.2 µM | HEK-293 (Normal) | Low Toxicity | [1][8] |

Protocol for Biological Evaluation

To validate the hypothesized activity of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.[6][8]

Protocol 3.3.1: In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™) This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[8]

-

Compound Preparation: Prepare a stock solution of the title compound in DMSO. Create a serial dilution to determine the IC₅₀ value.

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound or a 5% DMSO solution (vehicle control).

-

Kinase Reaction: Add the PAK1 enzyme, the appropriate substrate, and ATP to initiate the reaction. Incubate at the recommended temperature and time.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measurement: Measure the luminescence using a plate reader. The signal correlates with the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents an unexplored molecule within a therapeutically significant chemical class. Based on robust evidence from structurally related compounds, it is hypothesized to possess biological activity as a PAK1 inhibitor, warranting investigation for its potential in oncology, specifically in anti-metastatic therapy. The synthetic and analytical protocols provided in this guide offer a clear framework for the empirical validation of this hypothesis. Future work should focus on the successful synthesis of the compound, followed by a comprehensive biological evaluation including in vitro kinase profiling, cellular assays for migration and invasion, and eventual in vivo studies in relevant cancer models.

References

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

7-Methoxy-1H-indazole-3-carboxylic Acid: A Core Scaffold for Potent PAK1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting PAK1

P21-activated kinase 1 (PAK1), a serine/threonine kinase, has emerged as a critical node in numerous signaling pathways that drive oncogenesis.[1] As a downstream effector of the Rho GTPases Rac1 and Cdc42, PAK1 plays a pivotal role in regulating cell proliferation, survival, motility, and cytoskeletal dynamics. Aberrant activation and overexpression of PAK1 are frequently observed in a variety of human cancers, including breast, lung, and pancreatic cancer, and are often associated with tumor progression, metastasis, and resistance to therapy.[1][2] This central role in cancer pathology makes PAK1 a compelling and attractive target for the development of novel anticancer therapeutics. The inhibition of PAK1 is a promising strategy to disrupt these malignant processes and improve patient outcomes.

The 1H-indazole-3-carboxamide scaffold has been identified as a promising framework for the development of potent and selective PAK1 inhibitors.[1] While direct inhibitory data for 7-Methoxy-1H-indazole-3-carboxylic acid against PAK1 is not prominently available in current literature, this molecule represents a key structural core from which highly potent derivatives are synthesized. This guide will delve into the significance of this scaffold, the quantitative inhibitory data of its derivatives, the crucial structure-activity relationships, and detailed experimental protocols for their synthesis and evaluation.

Quantitative Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against PAK1

The potency of PAK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the in vitro inhibitory activity of several representative 1H-indazole-3-carboxamide derivatives against PAK1.

| Compound ID | R Group (Amide Moiety) | PAK1 IC50 (nM) | Reference |

| 30l | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | [1][2] |

| 87d | Substituted chlorophenyl with a hydrophobic moiety | 16 | [3] |

| 87c | Substituted chlorophenyl with a hydrophobic moiety | 52 | [3] |

| 87b | Substituted chlorophenyl | 159 | [3] |

Structure-Activity Relationship (SAR) of 1H-Indazole-3-Carboxamide PAK1 Inhibitors

The development of potent and selective PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold is guided by key structure-activity relationships.[1][4] These relationships highlight the importance of specific chemical modifications to the core structure.

-

The 1H-indazole-3-carboxamide Core : This moiety serves as the fundamental pharmacophore, providing the necessary anchor for binding to the ATP-binding site of PAK1.

-

Hydrophobic Interactions : The introduction of an appropriate hydrophobic ring that can fit into the deep back pocket of the ATP-binding site significantly enhances inhibitory activity.[1][4]

-

Solvent-Exposed Region : The addition of a hydrophilic group in the bulk solvent region is critical for improving both inhibitory activity and selectivity against other kinases.[1][4] The piperazine moiety with a terminal pyridine ring in compound 30l is a prime example of a modification in this region that confers high potency.[4]

-

Substitutions on the Indazole Ring : While less explored in the available literature for PAK1 inhibitors, substitutions on the indazole ring, such as the 7-methoxy group, could influence the compound's physicochemical properties, including solubility and cell permeability, and potentially fine-tune its binding affinity and selectivity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1H-indazole-3-carboxamide derivatives and for the key in vitro and cell-based assays used to characterize their activity as PAK1 inhibitors.

Synthesis of 1H-indazole-3-carboxamide Derivatives

This protocol describes a general method for the amide bond formation between a 1H-indazole-3-carboxylic acid (like the 7-methoxy derivative) and a desired amine.

Materials:

-

This compound

-

Substituted aryl or aliphatic amine (e.g., 1-(pyridin-4-yl)piperazine)

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

To the solution, add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents).

-

Add TEA or DIPEA (3 equivalents) to the reaction mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired substituted amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the precipitate and wash with water.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 1H-indazole-3-carboxamide derivative.[3]

In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescence-based assay measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[3][5]

Materials:

-

Recombinant human PAK1 enzyme

-

PAK1 peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase Buffer

-

384-well plates

-

Test compounds (1H-indazole-3-carboxamides) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for the vehicle control).

-

Add 2 µL of the PAK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the PAK1 inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Test compounds

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a desired time period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of the PAK1 inhibitor to suppress cancer cell invasion through a basement membrane matrix.[3]

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or another basement membrane extract

-

Cancer cell line

-

Serum-free and complete cell culture medium

-

Test compounds

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the coated inserts, including the test compound at desired concentrations.

-

Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate the plate for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).

-

Count the number of invading cells in several microscopic fields for each insert.

-

Quantify the extent of invasion and the inhibitory effect of the compound.[3]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the inhibition of PAK1 by 1H-indazole-3-carboxamide derivatives.

Caption: Simplified PAK1 signaling pathway and the point of inhibition.

Caption: General experimental workflow for inhibitor characterization.

Caption: Logical relationship of the Structure-Activity Relationship (SAR).

References

- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of 7-Methoxy-1H-indazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methoxy-1H-indazole-3-carboxylic acid is a member of the indazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, as derivatives have shown a wide range of biological activities, including potential as anti-cancer agents, kinase inhibitors, and anti-inflammatory molecules[1][2][3][4][5]. While specific biological data for this compound is not extensively available, the closely related 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1)[6][7]. Aberrant PAK1 signaling is implicated in cancer cell proliferation, survival, and metastasis, making it a compelling therapeutic target[6][7].

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against PAK1. The protocol is based on established methods for assessing kinase inhibition and can be adapted for high-throughput screening.

Hypothesized Signaling Pathway

Based on the activity of structurally related compounds, it is hypothesized that this compound may inhibit the PAK1 signaling pathway. PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42. Upon activation, PAK1 phosphorylates numerous substrates, leading to cellular responses such as cytoskeletal reorganization, cell motility, and gene expression changes that contribute to cancer progression.

Caption: Hypothesized inhibition of the PAK1 signaling pathway by this compound.

Experimental Protocol: In Vitro PAK1 Kinase Inhibition Assay